![molecular formula C14H21FN2O B11023515 N-[3-(diethylamino)propyl]-3-fluorobenzamide](/img/structure/B11023515.png)
N-[3-(diethylamino)propyl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of methacrylamides and is commonly used in various applications due to its unique properties.
N-[3-(diéthylamino)propyl]-3-fluorobenzamide: is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol .
Preparation Methods
Synthetic Routes: DMAPMA can be synthesized through the reaction of with or its derivatives.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: DMAPMA is industrially produced using efficient and scalable methods to meet demand.
Chemical Reactions Analysis
Reactions: DMAPMA can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: DMAPMA participates in copolymerization reactions, yielding polymers with tailored properties.
Scientific Research Applications
Chemistry: DMAPMA serves as a comonomer in pH-sensitive hydrogels based on acrylic monomers .
Biology: It finds applications in , , and as a .
Medicine: DMAPMA may have potential as a due to its pH-responsive behavior.
Industry: Used in , as an , and for .
Mechanism of Action
- DMAPMA’s mechanism of action depends on the specific application.
- In hydrogels, it responds to changes in pH, affecting swelling and drug release.
- Molecular targets and pathways vary based on the context (e.g., drug delivery, fiber modification).
Comparison with Similar Compounds
- DMAPMA stands out due to its pH responsiveness and versatility.
- Similar compounds include other methacrylamides and related monomers.
Remember that DMAPMA’s applications extend across various fields, making it a valuable compound in research and industry
Méthodes De Préparation
Synthetic Routes: DMAPMA can be synthesized through the reaction of with or its derivatives.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: DMAPMA is industrially produced using efficient and scalable methods to meet demand.
Analyse Des Réactions Chimiques
Reactions: DMAPMA can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: DMAPMA participates in copolymerization reactions, yielding polymers with tailored properties.
Applications De Recherche Scientifique
Chemistry: DMAPMA serves as a comonomer in pH-sensitive hydrogels based on acrylic monomers .
Biology: It finds applications in , , and as a .
Medicine: DMAPMA may have potential as a due to its pH-responsive behavior.
Industry: Used in , as an , and for .
Mécanisme D'action
- DMAPMA’s mechanism of action depends on the specific application.
- In hydrogels, it responds to changes in pH, affecting swelling and drug release.
- Molecular targets and pathways vary based on the context (e.g., drug delivery, fiber modification).
Comparaison Avec Des Composés Similaires
- DMAPMA stands out due to its pH responsiveness and versatility.
- Similar compounds include other methacrylamides and related monomers.
Remember that DMAPMA’s applications extend across various fields, making it a valuable compound in research and industry
Propriétés
Formule moléculaire |
C14H21FN2O |
|---|---|
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-3-fluorobenzamide |
InChI |
InChI=1S/C14H21FN2O/c1-3-17(4-2)10-6-9-16-14(18)12-7-5-8-13(15)11-12/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,16,18) |
Clé InChI |
CYCGJQCHCQUDKV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC(=O)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


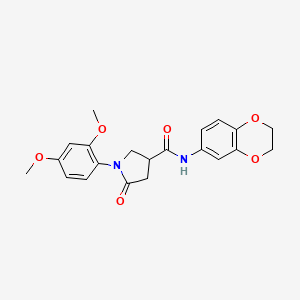
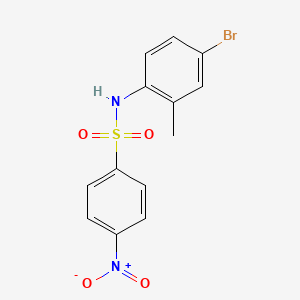
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-[(phenylacetyl)amino]benzamide](/img/structure/B11023453.png)
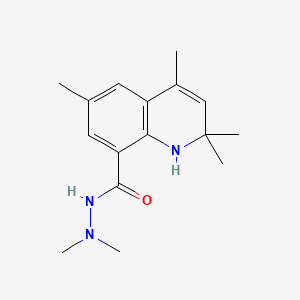
![2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11023462.png)
![(2R)-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11023466.png)

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B11023475.png)
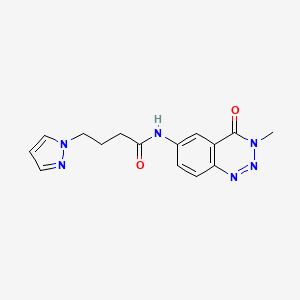
![methyl (2E)-[2-{[5-(2-methoxybenzyl)-1,3,5-triazinan-2-ylidene]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B11023481.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11023483.png)
![1-(2-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11023492.png)
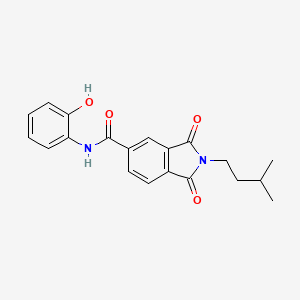
![1-(1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11023507.png)
